Anhalamine

Description

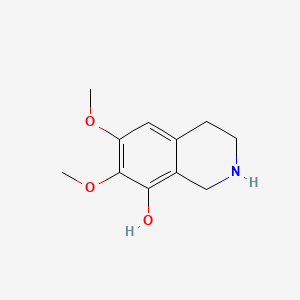

Structure

2D Structure

3D Structure

Properties

CAS No. |

643-60-7 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2/h5,12-13H,3-4,6H2,1-2H3 |

InChI Key |

DVQVXTPSJBCBJI-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2CNCCC2=C1)O)OC |

Canonical SMILES |

COC1=C(C(=C2CNCCC2=C1)O)OC |

melting_point |

187.5 °C |

Other CAS No. |

643-60-7 |

Origin of Product |

United States |

Foundational & Exploratory

Anhalamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inverse Agonism at the 5-HT7 Receptor

The principal molecular target of Anhalamine is the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor (GPCR).[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the 5-HT7 receptor, which exhibits constitutive (basal) activity in the absence of an agonist, this compound reduces this basal signaling.

The Serotonin 5-HT7 Receptor

The 5-HT7 receptor is coupled to a stimulatory G-protein (Gs). Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This receptor is predominantly expressed in the central nervous system, including the thalamus, hypothalamus, hippocampus, and cortex, as well as in the gastrointestinal tract and blood vessels. It is implicated in a variety of physiological processes such as thermoregulation, circadian rhythm, learning, memory, and mood regulation.

Signaling Pathways Modulated by this compound

As an inverse agonist of the 5-HT7 receptor, this compound attenuates the downstream signaling cascades that are constitutively active. The primary pathway affected is the Gs-adenylyl cyclase-cAMP-PKA pathway. Additionally, the 5-HT7 receptor can couple to G12, influencing Rho/Cdc42 signaling.

Gs-cAMP-PKA Pathway

In its basal state, the 5-HT7 receptor constitutively activates Gs, leading to a tonic production of cAMP by adenylyl cyclase. This cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, influencing gene transcription and cellular function. By binding to the 5-HT7 receptor, this compound stabilizes the receptor in an inactive conformation, reducing Gs activation and consequently lowering intracellular cAMP levels.

G12-Rho/Cdc42 Pathway

The 5-HT7 receptor can also couple to the G12 protein, which activates small GTPases of the Rho family, such as RhoA and Cdc42. These proteins are key regulators of the actin cytoskeleton and are involved in processes like cell morphology, neurite outgrowth, and synaptic plasticity. As an inverse agonist, this compound would be expected to decrease the basal activity of this pathway, although this specific interaction has not been explicitly demonstrated for this compound itself.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative data on the binding affinity (Ki), potency (EC50/IC50), and efficacy (Emax) of this compound at the 5-HT7 receptor have not been published. However, data for the structurally similar tetrahydroisoquinoline alkaloid, anhalinine (B1216297), is available and provides a useful reference point.

| Compound | Receptor | Assay Type | Parameter | Value |

| Anhalinine | 5-HT7 | Functional (cAMP) | EC50 | 2,722 nM[2] |

| Emax | -85%[2] |

Note: This data is for Anhalinine, not this compound. It is presented here for comparative purposes due to the structural similarity and the lack of specific data for this compound.

Potential for Off-Target Activity

The broader class of tetrahydroisoquinoline alkaloids has been reported to interact with other receptor systems. For instance, anhalinine has been described as having "stimulant" properties, potentially through the inhibition of cholinergic neurotransmission.[2] However, specific studies on the binding profile of this compound at cholinergic, adrenergic, or dopaminergic receptors are lacking. A comprehensive receptor screening panel would be necessary to definitively determine the selectivity profile of this compound.

Experimental Protocols

The characterization of this compound and related compounds as 5-HT7 inverse agonists relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Hypothetical for this compound)

This assay would be used to determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

-

Cell Line: HEK293 cells stably expressing the human 5-HT7 receptor.

-

Radioligand: [³H]-5-CT (a high-affinity 5-HT7 agonist).

-

Procedure:

-

Cell membranes are prepared from the transfected HEK293 cells.

-

A fixed concentration of [³H]-5-CT is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT7 ligand (e.g., 10 µM 5-HT).

-

The reaction is terminated by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay: GloSensor™ cAMP Assay (Adapted from studies on related compounds)

This assay measures changes in intracellular cAMP levels to determine the functional activity of a compound (agonist, antagonist, or inverse agonist).

-

Cell Line: HEK293 cells co-transfected with the human 5-HT7 receptor and the GloSensor™-22F cAMP plasmid.

-

Principle: The GloSensor™ protein contains a domain that binds cAMP, and this binding event leads to a conformational change that results in light production in the presence of a substrate.

-

Procedure:

-

Transfected cells are plated in a 96-well plate and incubated to allow for cell attachment and expression of the receptor and sensor.

-

The cells are then equilibrated with the GloSensor™ reagent.

-

A baseline luminescence reading is taken.

-

Increasing concentrations of this compound are added to the wells.

-

Luminescence is measured over time. A decrease in luminescence relative to the baseline indicates a reduction in cAMP levels, characteristic of inverse agonism.

-

Data is normalized to the vehicle control, and an EC50 value (concentration for 50% of the maximal effect) and Emax (maximal effect) are calculated.

-

Conclusion and Future Directions

The primary mechanism of action of this compound is as an inverse agonist at the serotonin 5-HT7 receptor. This interaction leads to a reduction in the basal activity of downstream signaling pathways, most notably the Gs-cAMP-PKA cascade. While the qualitative aspects of this mechanism are established, there is a notable absence of specific quantitative pharmacological data for this compound in the peer-reviewed literature. Future research should focus on determining the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at the 5-HT7 receptor. Furthermore, a comprehensive receptor profiling study is warranted to assess its selectivity and to investigate potential off-target effects, particularly at cholinergic and adrenergic receptors, which have been implicated for related tetrahydroisoquinoline alkaloids. Such data are crucial for a complete understanding of the pharmacological profile of this compound and for guiding any future drug development efforts.

References

Anhalamine structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), is a compound of significant interest due to its structural relationship to mescaline and its potent activity as a serotonin (B10506) 5-HT7 receptor inverse agonist.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, isolation, and analytical characterization of this compound. Furthermore, it elucidates the key signaling pathways associated with its primary molecular target, the 5-HT7 receptor. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a substituted tetrahydroisoquinoline.[1][2] Its chemical structure features a tetrahydroisoquinoline core with two methoxy (B1213986) groups at positions 6 and 7, and a hydroxyl group at position 8.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |

| Molar Mass | 209.245 g·mol⁻¹ | [1][2] |

| Melting Point | 189-191 °C | [3][4] |

| Solubility | Almost insoluble in cold water, cold ethanol (B145695), and ether. Freely soluble in hot water, ethanol, acetone, and dilute acids. | [3][4] |

| UV max (in ethanol) | 274 nm (log ε 2.90) | [3][4] |

| CAS Number | 643-60-7 | [1][2] |

| PubChem CID | 69510 | [2] |

Table 1: Physicochemical properties of this compound.

Spectral Data

While detailed spectral data requires access to specialized databases, general characteristics are known. The ultraviolet (UV) spectrum of this compound in ethanol shows a maximum absorption at 274 nm.[3][4] Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for unequivocal structure confirmation and can be found in specialized chemical databases.

Synthesis and Isolation

Synthetic Approach: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and effective method for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of this compound, a plausible starting material would be 3-hydroxy-4,5-dimethoxyphenethylamine, which would be reacted with formaldehyde (B43269).

Caption: Generalized workflow for the Pictet-Spengler synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis):

-

Reactant Preparation: Dissolve 3-hydroxy-4,5-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or toluene.

-

Addition of Aldehyde: Add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.

-

Acid Catalysis: Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid (catalytic amount to 1.0 eq), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Isolation from Natural Sources

This compound is a naturally occurring alkaloid in the peyote cactus (Lophophora williamsii).[1] Its isolation involves the extraction and separation of alkaloids from the plant material.

Experimental Protocol (Generalized for Alkaloid Extraction):

-

Sample Preparation: Dry the cactus material and grind it into a fine powder.

-

Defatting: Extract the powdered material with a nonpolar solvent (e.g., hexane) to remove fats and lipids.

-

Basification and Extraction: Moisten the defatted plant material with a basic solution (e.g., 10% sodium carbonate solution) to liberate the free alkaloids. Extract the alkaloids with an organic solvent such as chloroform (B151607) or dichloromethane.

-

Acidic Extraction: Extract the organic solvent containing the alkaloids with an acidic aqueous solution (e.g., 1 M sulfuric acid). The protonated alkaloids will move into the aqueous phase.

-

Basification and Re-extraction: Make the acidic aqueous solution basic with a strong base (e.g., sodium hydroxide) to a pH of 9-10. Re-extract the liberated free alkaloids into an organic solvent.

-

Purification: Concentrate the organic extract to obtain the crude alkaloid mixture. Separate the individual alkaloids, including this compound, using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the quantification of this compound and other peyote alkaloids.

Representative HPLC-UV Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Table 2: Representative HPLC-UV parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility.

Representative GC-MS Method:

| Parameter | Condition |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temperature of 100-150 °C, ramped to 280-300 °C at 10-20 °C/min, hold for 5-10 min. |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

| Derivatization | Silylation (e.g., with BSTFA) may be required to improve volatility and peak shape. |

Table 3: Representative GC-MS parameters for the analysis of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] Inverse agonists decrease the constitutive activity of a receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gαs and Gα12 proteins.

5-HT7 Receptor Signaling

The activation of the 5-HT7 receptor initiates two main signaling cascades:

-

Gαs-cAMP Pathway: The canonical pathway involves the activation of adenylyl cyclase (AC) by the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, and activates the ERK and Akt pathways.

-

Gα12-Rho Pathway: The receptor can also couple to Gα12, which activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). This leads to the activation of small GTPases like RhoA and Cdc42, which are key regulators of the actin cytoskeleton and are involved in processes such as neurite outgrowth and dendritic spine formation.

As an inverse agonist, this compound would be expected to suppress the basal activity of these pathways.

Caption: Major signaling pathways of the 5-HT7 receptor.

Conclusion

This compound is a fascinating tetrahydroisoquinoline alkaloid with well-defined chemical properties and significant biological activity. Its role as a potent 5-HT7 receptor inverse agonist makes it a valuable tool for studying the physiological functions of this receptor and a potential lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering a summary of its chemical characteristics, plausible synthetic and isolation strategies, analytical methodologies, and an overview of its relevant signaling pathways. Further research into the detailed pharmacology and therapeutic potential of this compound and its analogs is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Anhalamine: A Technical Guide to Its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a tetrahydroisoquinoline alkaloid, is a naturally occurring compound found within a select group of plants. Structurally related to the well-known psychedelic mescaline, this compound and its congeners are of significant interest to researchers in the fields of ethnobotany, pharmacology, and drug development. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its known mechanism of action.

Natural Sources of this compound

The presence of this compound in the plant kingdom is primarily concentrated in two species:

-

Lophophora williamsii (Peyote Cactus): Native to the southwestern United States and northern Mexico, the peyote cactus is the most well-documented source of this compound.[1] This small, spineless cactus has a rich history of traditional use by indigenous peoples.[1] It contains a wide spectrum of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids, with mescaline being the most abundant.[1] this compound is considered one of the major alkaloids in Lophophora williamsii.[1]

-

Acacia berlandieri (Guajillo): This shrub, native to the southwestern United States and northeastern Mexico, has also been identified as a source of this compound.[2][3] Acacia berlandieri is known to contain a complex mixture of over thirty alkaloids, including various phenethylamines and related compounds.[3] While present, the concentration of this compound in Acacia berlandieri is generally considered to be lower than in Lophophora williamsii.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and other alkaloids can vary significantly based on the plant's age, growing conditions, and the specific part of the plant being analyzed. The following table summarizes the reported quantitative data for alkaloids in the primary natural sources.

| Plant Species | Plant Part | Alkaloid | Concentration (% of total alkaloids) | Concentration (% of dry weight) | Reference |

| Lophophora williamsii | Dried Buttons | This compound | 8% | 0.1% | [4] |

| Lophophora williamsii | Dried Buttons | Mescaline | 30% | 3-6% | [1][4] |

| Lophophora williamsii | Dried Buttons | Anhalonidine | 14% | 5.3% | [4] |

| Lophophora williamsii | Dried Buttons | Pellotine | 17% | 0.74% | [4] |

| Lophophora williamsii | Dried Buttons | Lophophorine | 5% | 0.5% | [4] |

| Acacia berlandieri | Dried Leaves | Total Alkaloids | - | 0.28-0.66% | [3] |

Experimental Protocols

Extraction of Total Alkaloids from Lophophora williamsii

This protocol describes a general method for the extraction of total alkaloids from dried peyote buttons, which can be the starting point for the isolation of this compound.

Materials:

-

Dried and powdered Lophophora williamsii buttons

-

Concentrated ammonia (B1221849) solution

-

Diethyl ether

-

Rotary evaporator

-

Shaker

Procedure:

-

Pre-extract the powdered plant material (e.g., 1 gram) with diethyl ether (4 x 5 mL) for 24 hours with shaking at room temperature to remove lipids.

-

After drying the plant material, extract it with a mixture of methanol and concentrated ammonia solution (99:1 v/v) (5 x 5 mL) for 24 hours with shaking at room temperature.

-

Combine the methanol-ammonia extracts and concentrate them under reduced pressure at 40°C using a rotary evaporator.

-

Redissolve the resulting residue in a known volume of methanol (e.g., 10 mL) for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound, adapted from methods used for mescaline analysis in peyote.

Instrumentation:

-

HPLC system with a Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 150 x 3.9 mm, 4 µm particle size)

Mobile Phase:

-

An isocratic mixture of water (pH adjusted to 2 with an appropriate acid) and acetonitrile (B52724) (e.g., 90:10 v/v).

Chromatographic Conditions:

-

Flow Rate: 1 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 268 nm (with PDA scan for peak purity)

Procedure:

-

Prepare a standard stock solution of pure this compound in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the prepared alkaloid extract and the calibration standards into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). As an inverse agonist, this compound binds to the 5-HT7 receptor and reduces its basal or constitutive activity, resulting in a decrease in cAMP levels.

Caption: this compound's inhibitory action on the 5-HT7 receptor signaling pathway.

Experimental Workflow: From Plant to Pure Alkaloid

The overall process of obtaining pure this compound from its natural source involves a series of steps, from initial extraction to final purification.

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound, a tetrahydroisoquinoline alkaloid from Lophophora williamsii and Acacia berlandieri, presents a compelling subject for further pharmacological investigation. Its action as a potent inverse agonist at the 5-HT7 receptor suggests potential therapeutic applications. The methodologies outlined in this guide provide a foundation for researchers to extract, quantify, and study this compound and related compounds, paving the way for new discoveries in neuroscience and drug development.

References

- 1. bibliography.maps.org [bibliography.maps.org]

- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.regionh.dk [research.regionh.dk]

The Biosynthesis of Anhalamine in Lophophora williamsii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of anhalamine, a tetrahydroisoquinoline alkaloid found in the peyote cactus, Lophophora williamsii. This document details the enzymatic reactions, precursor molecules, and key intermediates leading to the formation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Lophophora williamsii (peyote) is a small, spineless cactus renowned for its complex array of phenethylamine (B48288) and tetrahydroisoquinoline (THIQ) alkaloids. While the phenethylamine mescaline is the most well-known psychoactive component, the THIQ alkaloids, including this compound, contribute to the overall pharmacological profile of the plant. Understanding the biosynthesis of these compounds is crucial for researchers in natural product chemistry, ethnobotany, and drug development. This compound's biosynthesis is intricately linked to the mescaline pathway, branching off from common intermediates. This guide elucidates the current scientific understanding of this fascinating metabolic network.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through several enzymatic steps, sharing its initial stages with the biosynthesis of mescaline. The pathway can be broadly divided into the formation of the phenethylamine backbone and the subsequent cyclization to form the characteristic tetrahydroisoquinoline structure.

The proposed biosynthetic pathway begins with the conversion of L-tyrosine to dopamine. Dopamine then undergoes a series of hydroxylation and O-methylation reactions. A key intermediate, 3-methoxytyramine, serves as the branch point for the synthesis of THIQ alkaloids. It is hypothesized that 3-methoxytyramine undergoes a Pictet-Spengler condensation with a simple aldehyde or ketone to form the tetrahydroisoquinoline ring of this compound. Subsequent enzymatic modifications, such as N-methylation, lead to other related THIQ alkaloids like pellotine.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in L. williamsii.

Quantitative Data on Alkaloid Content

The concentration of this compound and related alkaloids can vary depending on the plant's age, geographic origin, and the specific tissue analyzed. The following tables summarize the available quantitative data.

Table 1: Percentage of Major Alkaloids in Dried Lophophora williamsii

| Alkaloid | Percentage of Total Alkaloid Content | Percentage of Dry Weight | Reference(s) |

| Mescaline | 30% | 0.1% - 6.3% | [1] |

| This compound | 8% | ~0.1% - 5.3% | [1] |

| Anhalonidine | 14% | ~5.3% | [1] |

| Pellotine | 17% | ~0.74% | [1] |

| Anhalonine | 3% | ~3% | [1] |

| Lophophorine | 5% | ~0.5% | [1] |

Table 2: Tissue-Specific Distribution of Alkaloids in Lophophora williamsii

| Alkaloid | Crown (Top) | Root | Reference(s) |

| Mescaline | Higher Concentration | Lower Concentration | [2] |

| This compound | Equally Distributed | Equally Distributed | [1] |

| Anhalonidine | Equally Distributed | Equally Distributed | [1] |

| Pellotine | Equally Distributed | Equally Distributed | [1] |

| Hordenine | Low to Undetectable | Higher Concentration | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Characterization of O-Methyltransferases (OMTs)

This protocol is adapted from studies on plant OMTs and is applicable for characterizing the OMTs involved in the this compound pathway.[4][5]

Experimental Workflow Diagram:

Caption: Workflow for heterologous expression and characterization of OMTs.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from L. williamsii tissue (e.g., crown) using a suitable plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

Gene Amplification and Cloning: The open reading frame of the target OMT gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into a bacterial expression vector, such as pET28a(+), which adds a polyhistidine tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The recombinant His-tagged OMT is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzymatic Assay: The activity of the purified OMT is assayed in a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the phenolic substrate (e.g., dopamine), the methyl donor S-adenosyl-L-methionine (SAM), and the purified enzyme. The reaction is incubated at an optimal temperature (e.g., 30-37°C) and then stopped.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated products.

Quantitative Analysis of Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound and other alkaloids in L. williamsii tissue.[3][6][7]

Experimental Workflow Diagram:

Caption: Workflow for quantitative analysis of alkaloids by GC-MS.

Methodology:

-

Sample Preparation: Dried and powdered L. williamsii tissue is accurately weighed.

-

Extraction: The sample is extracted with a suitable solvent, typically methanol acidified with an acid like hydrochloric acid, to protonate the alkaloids and increase their solubility.

-

Purification: The extract is subjected to a liquid-liquid extraction procedure. The acidic extract is basified to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform or dichloromethane.

-

Derivatization (Optional): For improved chromatographic separation and detection, the alkaloids in the extract may be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer.

-

Quantification: The concentration of each alkaloid is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard and a calibration curve generated with authentic standards.

Characterization of the Unidentified Isoquinoline-Forming Enzyme

The enzyme responsible for the Pictet-Spengler condensation of 3-methoxytyramine to form this compound in L. williamsii has not yet been isolated or characterized. However, a general protocol for its characterization can be proposed based on methodologies used for similar enzymes like norcoclaurine synthase.[8][9][10]

Methodology:

-

Crude Enzyme Preparation: A protein extract is prepared from fresh L. williamsii tissue by homogenization in a suitable buffer.

-

Enzyme Assay: The activity of the isoquinoline-forming enzyme is assayed by incubating the crude protein extract with the presumed substrates: 3-methoxytyramine and a carbonyl source (e.g., pyruvate or acetaldehyde).

-

Product Detection: The formation of this compound is monitored over time using LC-MS.

-

Enzyme Purification: If activity is detected, the enzyme can be purified from the crude extract using a combination of protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, hydrophobic interaction chromatography, ion-exchange chromatography, and size-exclusion chromatography.

-

Enzyme Identification: The purified protein can be identified using techniques like SDS-PAGE followed by protein sequencing or mass spectrometry-based proteomics.

-

Gene Cloning and Heterologous Expression: Once the protein is identified, its corresponding gene can be cloned and expressed in a heterologous system (as described in Protocol 4.1) to produce larger quantities of the recombinant enzyme for detailed kinetic and structural studies.

Conclusion

The biosynthesis of this compound in Lophophora williamsii is a complex process that is closely intertwined with the production of mescaline. While the initial steps involving the conversion of L-tyrosine to the key intermediate 3-methoxytyramine are relatively well-understood, the crucial cyclization step to form the tetrahydroisoquinoline core of this compound remains an area of active research. The identification and characterization of the "isoquinoline-forming enzyme" will be a significant step forward in fully elucidating this pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the fascinating biochemistry of this important medicinal plant. Further studies employing modern transcriptomic, proteomic, and metabolomic approaches will undoubtedly shed more light on the intricate regulatory networks governing alkaloid biosynthesis in Lophophora williamsii.

References

- 1. troutsnotes.com [troutsnotes.com]

- 2. scispace.com [scispace.com]

- 3. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Advances in Plant Natural Product Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhalamine and its Relation to Mescaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of anhalamine and its structural and biosynthetic relationship to the classic psychedelic compound, mescaline. Both alkaloids are found in the peyote cactus (Lophophora williamsii), a plant with a long history of ceremonial use.[1][2][3][4] This document will explore the biosynthesis, pharmacology, and chemical synthesis of these compounds, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction: Structural Relationship and Overview

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a well-characterized serotonergic psychedelic.[3][5][6] this compound and its O-methylated derivative, anhalinine (B1216297), are tetrahydroisoquinoline alkaloids also present in peyote.[2][7][8][9] Structurally, this compound can be considered a cyclized analog of a mescaline precursor. This structural difference has profound implications for their pharmacological activity. While mescaline's effects are primarily attributed to its agonism at the serotonin (B10506) 5-HT2A receptor, the simple isoquinoline (B145761) alkaloids found in peyote, including this compound and anhalinine, do not produce mescaline-like effects and are considered minor constituents in terms of psychoactivity.[1][3][5][6][7][10]

Biosynthesis in Lophophora williamsii

Recent research has successfully elucidated the biosynthetic pathway of mescaline in peyote, starting from the amino acid L-tyrosine.[11][12][13][14][15][16] This pathway involves a series of enzymatic steps, including hydroxylation, decarboxylation, and O-methylation. This compound is believed to be formed from a key intermediate in the mescaline pathway.[8][17]

The biosynthesis of mescaline is a multi-step enzymatic process.[12][16] An N-methyltransferase that methylates phenethylamine (B48288) intermediates has also been identified, which likely plays a role in modulating mescaline levels in the peyote cactus.[12]

Caption: Proposed biosynthetic pathway of mescaline and this compound in Lophophora williamsii.

Pharmacology

Mescaline

Mescaline is a classic psychedelic that exerts its effects primarily through the serotonergic system.[3][5][6] It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic properties.[1][3][5][6][10] Mescaline also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, as well as adrenergic and dopamine receptors, though generally with lower affinity.[1][5][6][10] It has a notably low potency compared to other classic psychedelics like LSD and psilocybin.[5][18]

This compound and Anhalinine

The pharmacological profiles of this compound and anhalinine are distinct from that of mescaline. They do not produce the characteristic psychedelic effects.[7] High doses of some simple isoquinoline alkaloids from cacti have been shown to cause convulsions in animals.[7] Anhalinine has been identified as a low-potency inverse agonist at the serotonin 5-HT7 receptor.[7] This activity is being explored in the context of the sedative effects of some peyote alkaloids.[7]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the receptor binding affinities and other pharmacological parameters of mescaline, this compound, and anhalinine.

| Compound | Receptor/Transporter | Parameter | Value (nM) | Species | Reference |

| Mescaline | 5-HT2A | EC50 | ~10,000 | Human | [5] |

| 5-HT2B | EC50 | >20,000 | Human | [5] | |

| SERT, NET, DAT | Ki | >30,000 | - | [5] | |

| Anhalinine | 5-HT7 | EC50 | 2,722 | - | [7] |

Experimental Protocols

Alkaloid Extraction from Lophophora williamsii

A general procedure for the extraction of alkaloids from dried and ground peyote buttons is as follows:

-

The plant material is subjected to leaching with ethanol (B145695) or methanol (B129727) and ammonium (B1175870) hydroxide (B78521) with heating.

-

The extracts are filtered and evaporated to dryness.

-

The residue is dissolved in chloroform (B151607) and 0.5N hydrochloric acid.

-

The acidic aqueous phase is separated, and the pH is adjusted to ~8 with sodium carbonate.

-

The alkaloids are then extracted back into chloroform.

-

Phenolic alkaloids can be further separated by extraction with 0.5N sodium hydroxide.[19]

For analytical purposes, such as with thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), a simpler extraction can be performed by mixing the ground plant material with an aqueous sodium bicarbonate solution and extracting with chloroform or methanol.[19][20]

Receptor Binding Assays

Receptor binding affinities are typically determined using radioligand binding competition assays with cell membranes from cells transfected to express the receptor of interest. A general workflow for such an assay is as follows:

Caption: Generalized workflow for a receptor binding assay.

Chemical Synthesis

The first total synthesis of mescaline was achieved by Ernst Späth in 1919 from 3,4,5-trimethoxybenzoyl chloride.[5][21] Since then, numerous synthetic routes have been developed, often starting from commercially available precursors like gallic acid.[21][22][23]

A common synthetic strategy involves the following key transformations:

-

Formation of a substituted benzaldehyde (B42025) or phenylnitromethane: This sets up the aromatic substitution pattern of mescaline.

-

Introduction of the ethylamine (B1201723) side chain: This can be achieved through various methods, such as the reduction of a nitrostyrene (B7858105) or a nitrile.

The synthesis of this compound and other tetrahydroisoquinolines can be achieved through a Pictet-Spengler reaction or similar cyclization strategies, starting from a suitably substituted phenethylamine precursor.

Conclusion

This compound and mescaline, while co-occurring in Lophophora williamsii and sharing a biosynthetic precursor, represent distinct classes of alkaloids with significantly different pharmacological profiles. Mescaline's activity as a 5-HT2A agonist is the basis for its psychedelic effects, a property not shared by this compound. The study of these and other "minor" alkaloids in peyote is crucial for a complete understanding of the plant's overall pharmacology and may reveal novel compounds with therapeutic potential. Further research into the specific enzymatic transformations leading to the variety of tetrahydroisoquinoline alkaloids in peyote is warranted.

References

- 1. shaunlacob.com [shaunlacob.com]

- 2. Peyote - Wikipedia [en.wikipedia.org]

- 3. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. Mescaline - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anhalinine - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture [mdpi.com]

- 10. blossomanalysis.com [blossomanalysis.com]

- 11. Cactus Dreams: Revealing the Secrets of Mescaline Making - Life Sciences | Weizmann Wonder Wander - News, Features and Discoveries [wis-wander.weizmann.ac.il]

- 12. The biosynthetic pathway of the hallucinogen mescaline and its heterologous reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of mescaline and this compound in peyote. IIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. swgdrug.org [swgdrug.org]

- 20. Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chacruna.net [chacruna.net]

- 22. Mescaline synthesis , Hive Novel Discourse [chemistry.mdma.ch]

- 23. pubs.acs.org [pubs.acs.org]

The Pharmacology of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the mechanisms of action, structure-activity relationships, and therapeutic potential of a versatile class of compounds.

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids are a large and diverse family of naturally occurring and synthetic compounds that have garnered significant attention in the fields of pharmacology and medicinal chemistry.[1][2] Their core structure, a 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus, serves as a privileged scaffold, allowing for a wide range of chemical modifications that result in a broad spectrum of biological activities.[1][2] These activities range from neurotoxic and neuroprotective effects within the central nervous system to anti-inflammatory, antiviral, and anticancer properties.[1][3] This technical guide provides a comprehensive overview of the pharmacology of THIQ alkaloids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The biological effects of THIQ alkaloids are highly dependent on their specific chemical structures. The following tables summarize the quantitative pharmacological data for a selection of THIQ alkaloids, highlighting their diverse activities and potencies.

Table 1: Neuropharmacological Activities of Tetrahydroisoquinoline Alkaloids

| Compound | Target/Assay | Cell Line | Activity | Value | Reference(s) |

| Salsolinol (B1200041) | Dopamine D3 Receptor | CHO-K1/HEK293 | Binding Affinity (Ki) | 0.48 ± 0.09 µM | [4] |

| Salsolinol | Dopamine D2 Receptor | CHO-K1/HEK293 | Binding Affinity (Ki) | 4.79 ± 1.8 µM | [4] |

| (R)-Salsolinol | Dopamine D2 & D3 Receptors | CHO-K1/HEK293 | Binding Affinity (Ki) | > 100 µM | [4] |

| Salsolinol | Noradrenaline Uptake | SH-SY5Y | Inhibition (IC50) | 411 µM | [5] |

| Salsolinol | Dopamine Uptake | SH-SY5Y | Inhibition (IC50) | 379 µM | [5] |

| N-Methyl-(R)-salsolinol | Cytotoxicity (MTS assay) | SH-SY5Y | IC50 | 864 µM | [6] |

Table 2: Anti-inflammatory and Antiviral Activities of Tetrahydroisoquinoline Alkaloids

| Compound | Target/Assay | Cell Line/Enzyme | Activity | Value | Reference(s) |

| Compound 9e | COX-2 Inhibition | - | IC50 | 0.87 µM | [7] |

| Compound 9g | COX-2 Inhibition | - | IC50 | 1.27 µM | [7] |

| Compound 11f | COX-2 Inhibition | - | IC50 | 0.58 µM | [7] |

| trans-1 | SARS-CoV-2 Inhibition | Vero E6 | EC50 | 3.15 µM | [8][9][10] |

| trans-1 | SARS-CoV-2 Delta Variant Inhibition | Calu-3 | EC50 | 2.78 µM | [8][9] |

| trans-2 | SARS-CoV-2 Inhibition | Vero E6 | EC50 | 12.02 µM | [8][9][10] |

| Aromoline | SARS-CoV-2 (D614G, Delta, Omicron) Inhibition | Pseudovirus Assay | IC50 | 0.47 - 0.66 µM | [11][12] |

| Compound 5c | STING Inhibition (human) | - | IC50 | 44 nM | [13] |

| Compound 5c | STING Inhibition (mouse) | - | IC50 | 32 nM | [13] |

Table 3: Anticancer Activities of Tetrahydroisoquinoline Alkaloids

| Compound | Target/Assay | Cell Line | Activity | Value | Reference(s) |

| GM-3-18 | KRas Inhibition | HCT116 | IC50 | 0.9 - 10.7 µM | [1] |

| GM-3-121 | Anti-angiogenesis | - | IC50 | 1.72 µM | [1] |

| GM-3-121 | Antiproliferative | MCF-7 | IC50 | 0.43 µg/mL | [1] |

| GM-3-121 | Antiproliferative | MDA-MB-231 | IC50 | 0.37 µg/mL | [1] |

| GM-3-121 | Antiproliferative | Ishikawa | IC50 | 0.01 µg/mL | [1] |

| Quercetin-THIQ derivative 2b | Na+, K+-ATPase Inhibition | - | IC50 | 50-fold decrease vs Quercetin | [4] |

| Quercetin-THIQ derivative 2b | Cytotoxicity | HeLa | - | Better than derivative 2a | [4] |

| SF8 | Antiproliferative | Hep-2C | IC50 | 11.9 ± 1.04 µM (at 72h) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of THIQ alkaloids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cells cultured in a 96-well plate.

-

Tetrahydroisoquinoline alkaloid of interest.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 0.7 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the THIQ alkaloid for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.

-

Incubate the plate at 37°C for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Detection (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Materials:

-

Cultured cells.

-

Tetrahydroisoquinoline alkaloid of interest.

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).

-

96-well plate.

-

Microplate reader (spectrophotometer or fluorometer).

-

-

Procedure:

-

Treat cells with the THIQ alkaloid to induce apoptosis.

-

Lyse the cells on ice for 10-20 minutes.[15]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add the cell lysate (e.g., 50-200 µg of protein).[15]

-

Add the caspase-3 reaction buffer and the specific substrate.[15]

-

Incubate at 37°C for 1-2 hours.[15]

-

Measure the absorbance (at 400-405 nm for pNA substrate) or fluorescence (excitation ~380 nm, emission ~420-460 nm for AMC substrate).[15][16]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

-

Materials:

-

Cultured cells.

-

Tetrahydroisoquinoline alkaloid of interest.

-

TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester) dye.

-

Assay buffer (e.g., PBS or HBSS).

-

FCCP (a mitochondrial uncoupler, as a positive control).

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

-

Procedure (using a microplate reader):

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Treat cells with the THIQ alkaloid for the desired duration.

-

Prepare a working solution of TMRE or TMRM in pre-warmed cell culture medium (e.g., 100-500 nM, the optimal concentration should be determined empirically).

-

Remove the treatment medium and add the TMRE/TMRM solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.[5][17]

-

Gently wash the cells twice with pre-warmed assay buffer.[5]

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 549/575 nm for TMRE).[5][17] A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Quantification of Salsolinol in Brain Tissue by HPLC

This protocol outlines a general procedure for the analysis of salsolinol in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Materials:

-

Brain tissue sample.

-

Homogenization buffer.

-

Internal standard.

-

Reagents for protein precipitation (e.g., perchloric acid).

-

HPLC system with an electrochemical detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile).

-

-

Procedure:

-

Sample Preparation: Homogenize the brain tissue in a suitable buffer. Add an internal standard. Precipitate proteins using an acid like perchloric acid. Centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant into the HPLC system. Use a C18 column for separation. The mobile phase composition should be optimized for the separation of salsolinol from other endogenous compounds.

-

Electrochemical Detection: Set the potential of the electrochemical detector to a value that allows for the sensitive and selective detection of salsolinol.

-

Quantification: Create a calibration curve using known concentrations of salsolinol standards. Determine the concentration of salsolinol in the brain tissue sample by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.[18][19][20][21]

-

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of THIQ alkaloids are mediated through their interaction with various cellular signaling pathways. This section explores some of the key pathways modulated by these compounds.

Salsolinol-Induced Apoptosis

Salsolinol, a well-studied THIQ alkaloid, can induce apoptosis in neuronal cells, a process implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease. The apoptotic cascade initiated by salsolinol involves the mitochondria-dependent pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[22][23] Dysregulation of this pathway is implicated in various diseases, including cancer. Some THIQ alkaloids have been shown to modulate this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[24][25] Some THIQ alkaloids have demonstrated the ability to modulate NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.[26]

Conclusion

Tetrahydroisoquinoline alkaloids represent a rich and versatile class of compounds with a wide array of pharmacological activities. Their ability to interact with multiple biological targets and modulate key signaling pathways underscores their potential for the development of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer and inflammatory conditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration of the therapeutic potential of these fascinating molecules. Future research will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of THIQ alkaloids, paving the way for the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Analysis of salsolinol in human brain using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. nsuworks.nova.edu [nsuworks.nova.edu]

- 21. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 25. youtube.com [youtube.com]

- 26. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhalamine as a 5-HT7 Receptor Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a tetrahydroisoquinoline alkaloid naturally occurring in Lophophora williamsii (peyote), has emerged as a molecule of significant interest in neuropharmacology. Structurally related to mescaline, recent research has identified this compound as a potent inverse agonist at the serotonin (B10506) 7 (5-HT7) receptor.[1] This receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key regions of the central nervous system, including the thalamus, hypothalamus, and hippocampus, and is implicated in the regulation of mood, circadian rhythms, learning, and memory. The inverse agonism of this compound at the 5-HT7 receptor presents a novel avenue for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its interaction with the 5-HT7 receptor, and details the experimental methodologies used to characterize this interaction.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is canonically coupled to a stimulatory G-protein (Gs). Upon activation by an agonist, such as serotonin (5-HT), the Gs alpha subunit activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and function.[2]

Notably, the 5-HT7 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists, such as this compound, bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal level of signaling and leading to a decrease in intracellular cAMP levels. This reduction in cAMP is the hallmark of 5-HT7 receptor inverse agonism and is a key functional readout for identifying and characterizing compounds with this mode of action.

Figure 1: 5-HT7 Receptor Signaling Pathway and the Effect of this compound.

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for the interaction of this compound and its close analog, anhalidine, with the 5-HT7 receptor. This data is crucial for understanding the potency and efficacy of these compounds.

Table 1: 5-HT7 Receptor Binding Affinity

| Compound | Radioligand | Cell Line | Assay Type | Ki (nM) | Reference |

| This compound | Data Not Available | N/A | N/A | N/A | N/A |

Note: Specific binding affinity data (Ki or IC50) for this compound at the 5-HT7 receptor was not available in the reviewed literature. Further studies are required to determine this value.

Table 2: 5-HT7 Receptor Inverse Agonist Functional Activity

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Anhalidine | GloSensor cAMP Assay | HEK293 | EC50 | 219 nM | |

| Emax | -95.4% |

Note: The data for anhalidine, a closely related and potent inverse agonist, is presented as a proxy for the activity of this class of compounds. The original study by Chan et al. (2025) should be consulted for the specific values for this compound.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate characterization of a compound's pharmacological profile. Below are representative methodologies for key assays used to determine the binding affinity and functional activity of ligands at the 5-HT7 receptor.

Radioligand Binding Assay (Competition)

This assay determines the affinity of an unlabeled compound (e.g., this compound) for the 5-HT7 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT7 receptor.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a fresh assay buffer to a specific protein concentration.

2. Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-CT), and varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT7 ligand (e.g., 10 µM 5-HT).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

3. Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate the bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Figure 2: General Workflow for a 5-HT7 Radioligand Binding Assay.

cAMP Functional Assay (Inverse Agonism)

This assay measures the ability of a compound to decrease the basal intracellular cAMP levels in cells expressing the 5-HT7 receptor.

1. Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing the human 5-HT7 receptor and a cAMP biosensor (e.g., GloSensor).

-

Seed the cells into a 96-well or 384-well white, opaque plate at an optimized density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer.

-

Remove the culture medium from the cells and add the diluted test compound. Include a vehicle control (buffer only).

3. Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the compound to exert its effect on basal cAMP levels.

4. cAMP Detection:

-

Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., add GloSensor reagent and measure luminescence).

5. Data Analysis:

-

The signal (e.g., luminescence) is inversely proportional to the effect of the inverse agonist.

-

Plot the signal (or percentage of basal activity) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum reduction in basal cAMP levels).

References

A Historical and Technical Guide to the Alkaloids of Peyote (Lophophora williamsii)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical research, chemical properties, and pharmacological actions of the alkaloids found in the peyote cactus, Lophophora williamsii. This document synthesizes foundational research with modern findings, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways to support ongoing research and drug development efforts.

Historical Milestones in Peyote Alkaloid Research

The scientific investigation of peyote began in the late 19th century, transitioning from ethnobotanical observations to rigorous chemical and pharmacological studies.

-

1888: German toxicologist Louis Lewin published the first scientific analysis of the peyote cactus, which he had brought back from North America.[1]

-

1897: Arthur Heffter, a German chemist and pharmacologist, became the first to isolate and identify mescaline as the principal psychoactive component of peyote.[1][2][3] Through a series of self-experiments, he systematically tested the different alkaloids he had isolated to determine their effects.[2][3]

-

1919: Austrian chemist Ernst Späth achieved the first total synthesis of mescaline, a landmark achievement that opened the door for more extensive pharmacological research without reliance on cactus-derived extracts.[1][3][4]

-

1950s: The therapeutic potential of mescaline began to be explored, with early studies investigating its use in patients with schizophrenia.[5]

-

Modern Era: Research has focused on elucidating the precise mechanisms of action of peyote alkaloids, particularly their interaction with the serotonergic system, and exploring their potential as therapeutic agents for various neuropsychiatric conditions.

Major Alkaloids of Lophophora williamsii

Peyote contains a complex mixture of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids. While mescaline is the most abundant and well-known, other alkaloids contribute to the overall pharmacological profile of the cactus.

Phenethylamine Alkaloids

-

Mescaline (3,4,5-trimethoxyphenethylamine): The primary psychoactive component, responsible for the hallucinogenic effects of peyote.

-

Hordenine (N,N-dimethyltyramine): A minor alkaloid with antibiotic properties, found primarily in the roots of the cactus.[6]

Tetrahydroisoquinoline Alkaloids

-

Pellotine (N-methylanhalonidine): The second most abundant alkaloid in L. williamsii, known for its sedative effects.[5][7]

-

Anhalonidine: A sedative alkaloid with approximately one-fourth the potency of pellotine.

-

Anhalonine, Lophophorine, and others: A variety of other related alkaloids are present in smaller quantities.

Quantitative Analysis of Peyote Alkaloids

The concentration of alkaloids in peyote can vary depending on the specific variety and growing conditions. The following tables summarize the reported alkaloid content in Lophophora williamsii and the binding affinities of key alkaloids to serotonin (B10506) receptors.

Table 1: Alkaloid Content in Lophophora williamsii

| Alkaloid | Percentage of Total Alkaloid Content | Concentration in Dried Plant Material |

| Mescaline | ~30%[5] | up to 6% |

| Pellotine | ~17%[5] | |

| Anhalonidine | ~14%[5] | |

| Hordenine | ~8%[5] |

Table 2: Binding Affinities (Ki, nM) of Peyote Alkaloids and Derivatives at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |

| Mescaline | 1,600 - 6,700[8] | 150 - 12,000[9] | >20,000[10] | ||||

| Pellotine | 117[11][12] | 170[11][12] | 394[11][12] | ||||

| Anhalonidine | Potent Inverse Agonist |

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and synthesis of peyote alkaloids based on historical and modern laboratory practices.

Protocol for a General Peyote Alkaloid Extraction and Separation

This protocol is a composite of modern acid-base extraction techniques.

-

Preparation: Begin with dried and finely ground peyote buttons.

-

Alkalinization and Extraction:

-

Mix the ground plant material with an aqueous 10% sodium bicarbonate solution.

-

Extract the slurry with an excess of chloroform (B151607).

-

Separate the chloroform layer, which now contains the free-base alkaloids.

-

-

Acidification and Separation:

-

Wash the chloroform extract with 0.5N hydrochloric acid. The alkaloids will move into the acidic aqueous layer as hydrochloride salts.

-

Discard the chloroform layer.

-

-

Isolation of Mescaline:

-

Make the acidic solution alkaline (pH 8) with sodium carbonate.

-

Extract the solution again with chloroform. The mescaline will return to the organic layer.

-

To separate phenolic alkaloids, wash the chloroform extract with 0.5N sodium hydroxide.

-

Evaporate the chloroform to yield the non-phenolic alkaloid fraction, which is rich in mescaline.

-

-

Crystallization:

-

Dissolve the residue in ethanol (B145695) and neutralize with sulfuric acid to precipitate mescaline sulfate.

-

Filter and wash the crystals with cold ethanol.

-

Caption: Workflow for Peyote Alkaloid Extraction and Mescaline Isolation.

Ernst Späth's 1919 Mescaline Synthesis

This represents the foundational chemical synthesis of mescaline.

-

Starting Material: 3,4,5-trimethoxybenzoic acid.

-

Conversion to Acid Chloride: The starting material is converted to 3,4,5-trimethoxybenzoyl chloride.

-

Reduction to Aldehyde: The acid chloride is reduced to 3,4,5-trimethoxybenzaldehyde.

-

Condensation: The aldehyde is condensed with nitromethane (B149229) to yield β-nitro-3,4,5-trimethoxystyrene.

-

Reduction to Oxime: The nitrostyrene (B7858105) is reduced to the corresponding oxime.

-

Final Reduction: The oxime is further reduced to yield 3,4,5-trimethoxyphenethylamine (mescaline).

Caption: Ernst Späth's 1919 Mescaline Synthesis Pathway.

Pharmacology and Mechanism of Action

The primary psychoactive effects of mescaline are mediated by its interaction with the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).

Mescaline's Interaction with the 5-HT2A Receptor

Mescaline acts as a partial agonist at the 5-HT2A receptor.[10] This interaction initiates a downstream signaling cascade that is believed to be responsible for its psychedelic effects. The affinity of mescaline for the 5-HT2A receptor is in the micromolar range, which is considered relatively moderate compared to other classic psychedelics like LSD and psilocybin.[10]

The 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by mescaline leads to the engagement of intracellular signaling pathways. The primary pathway involves the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).

In addition to the Gq-mediated pathway, the 5-HT2A receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[13][14][15] The balance between Gq and β-arrestin signaling may play a crucial role in the specific effects of different 5-HT2A agonists.[13][14]

Caption: Mescaline-induced 5-HT2A Receptor Signaling Cascade.

Pharmacology of Other Peyote Alkaloids

-

Pellotine: This alkaloid has been shown to be a selective and potent ligand for the serotonin 5-HT1D, 5-HT6, and 5-HT7 receptors.[7][11][12] It acts as a weak partial agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.[7] These interactions are thought to mediate its sedative and hypnotic effects.[7][11]

-

Anhalonidine: This alkaloid also produces sedative effects and is a potent inverse agonist of the serotonin 5-HT7 receptor.

-

Hordenine: While present in peyote, its contribution to the overall psychoactive effects is not well understood. It is known to have antibiotic properties.[6]

Conclusion

The study of peyote alkaloids has a rich history that has significantly contributed to our understanding of psychoactive compounds and their interaction with the central nervous system. From the pioneering isolation and synthesis of mescaline to the ongoing elucidation of its complex pharmacology, this field continues to be of great interest to researchers. This guide provides a foundational resource for scientists and drug development professionals, offering a historical perspective, quantitative data, and detailed methodologies to support future investigations into the therapeutic potential of these fascinating compounds.

References

- 1. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]

- 2. heffter.org [heffter.org]

- 3. chacruna.net [chacruna.net]

- 4. On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919 [bibbase.org]

- 5. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pellotine - Wikipedia [en.wikipedia.org]

- 8. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Mescaline - Wikipedia [en.wikipedia.org]

- 11. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Anhalamine (CAS 643-60-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora williamsii (peyote), has emerged as a molecule of significant interest in neuropharmacology.[1] Structurally related to mescaline, this compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of neurological processes.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological actions, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 643-60-7 | [2] |

| Molecular Formula | C11H15NO3 | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| Melting Point | 189-191 °C | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in hot water and alcohol | [2] |

| UV max (in ethanol) | 274 nm (log ε 2.90) | [2] |

Pharmacology